molecular formula C7H2BrF4NO B1402941 1-(2-Bromo-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone CAS No. 1375303-33-5

1-(2-Bromo-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone

Cat. No.: B1402941
CAS No.: 1375303-33-5
M. Wt: 271.99 g/mol
InChI Key: FRDSZUMLGOXYRW-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone is a chemical compound with the molecular formula C7H3BrF3NO It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

The synthesis of 1-(2-Bromo-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone typically involves the reaction of 2-bromo-5-fluoropyridine with trifluoroacetic anhydride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The process can be summarized as follows:

    Starting Materials: 2-bromo-5-fluoropyridine and trifluoroacetic anhydride.

    Reaction Conditions: Anhydrous conditions, typically at room temperature or slightly elevated temperatures.

    Procedure: The 2-bromo-5-fluoropyridine is dissolved in an appropriate solvent, such as dichloromethane. Trifluoroacetic anhydride is then added dropwise to the solution. The reaction mixture is stirred for several hours to ensure complete reaction.

    Isolation: The product is isolated by standard work-up procedures, including solvent evaporation and purification by column chromatography.

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2-Bromo-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the trifluoromethyl group, which is generally resistant to oxidation.

Common reagents used in these reactions include sodium borohydride, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Bromo-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound can be used in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: It can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its bromine and fluorine atoms. These interactions can lead to changes in the activity of the target molecules, resulting in the desired biological or chemical effects.

Comparison with Similar Compounds

1-(2-Bromo-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone can be compared with other similar compounds, such as:

    1-(2-Bromo-5-fluoropyridin-4-yl)ethanone: This compound lacks the trifluoromethyl group, which can significantly alter its chemical properties and reactivity.

    1-(2-Bromo-5-fluoropyridin-4-yl)-2,2-difluoroethanone: This compound has two fluorine atoms instead of three, which can affect its stability and reactivity.

    1-(2-Bromo-5-fluoropyridin-4-yl)methanol: This compound has a hydroxyl group instead of a carbonyl group, leading to different chemical and biological properties.

The presence of the trifluoromethyl group in this compound makes it unique and can enhance its stability and reactivity compared to similar compounds.

Properties

IUPAC Name

1-(2-bromo-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF4NO/c8-5-1-3(4(9)2-13-5)6(14)7(10,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRDSZUMLGOXYRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)F)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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